Cas no 101077-18-3 (1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro-)
101077-18-3 structure
Product Name:1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro-
CAS No:101077-18-3
MF:C13H17NO
MW:203.280183553696
CID:183522
PubChem ID:3063553
Update Time:2025-04-19
1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro- Chemical and Physical Properties
Names and Identifiers
-
- 1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro-
- 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-methanol
- 9-Hydroxymethyljulolidine
- (2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolin-9-yl)-methanol
- (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-methanol
- 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-methanol
- AC1MI5VP
- BRN 0167562
- LS-40249
- SureCN6229187
- 4-21-00-00813 (Beilstein Handbook Reference)
- 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanol
- SCHEMBL6229187
- DTXSID90143713
- 101077-18-3
-
- Inchi: 1S/C13H17NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-8,15H,1-6,9H2
- InChI Key: OTRHTQIEJBKBAT-UHFFFAOYSA-N
- SMILES: OCC1C=C2CCCN3CCCC(C=1)=C32
Computed Properties
- Exact Mass: 203.13111
- Monoisotopic Mass: 203.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 405.8°Cat760mmHg
- Flash Point: 232.1°C
- Refractive Index: 1.628
- PSA: 23.47
- LogP: 1.94270
1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro- Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
4. Diterpenoids
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
101077-18-3 (1H,5H-Benzo[ij]quinolizine-9-methanol,2,3,6,7-tetrahydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk